molecular formula C12H22Cl2Sn B1595115 Stannane, dichlorodicyclohexyl- CAS No. 3342-69-6

Stannane, dichlorodicyclohexyl-

Cat. No. B1595115
CAS RN: 3342-69-6
M. Wt: 355.9 g/mol
InChI Key: NXLNBJXGFFFGIT-UHFFFAOYSA-L
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Description

Synthesis Analysis

Stannane can be prepared by the reaction of SnCl4 and Li[AlH4]. The reaction is as follows: SnCl4 + Li[AlH4] → SnH4 + LiCl + AlCl3 . The synthesis of stannane involves chain reactions based on stannane chemistry. A wide variety of carbon- and heteroatom-centred radicals can be generated and captured under conditions of sufficient mildness to be compatible with many of the highly complex intermediates encountered in modern synthesis .


Molecular Structure Analysis

Stannane has been proposed to be a potential high-temperature superconductor under pressure, but its high-pressure crystal structures, fundamental for the understanding of superconductivity, remain unsolved . The detailed characterization of stannane should help correctly identify it in EUV lithographic processes and develop approaches in the future to mitigate its decomposition and redeposition on the collector mirrors or vacuum chamber walls .


Chemical Reactions Analysis

Chain reactions involving organotin hydrides are by far the most commonly employed in organic synthesis. A wide variety of carbon- and heteroatom-centred radicals can thus be generated and captured under conditions of sufficient mildness to be compatible with many of the highly complex intermediates encountered in modern synthesis .


Physical And Chemical Properties Analysis

The physico-chemical material properties and analysis techniques relevant in high-throughput biomaterials research highlight these features and can be found in the first part of this chapter .

Scientific Research Applications

Catalytic Ester to Stannane Functional Group Interconversion

A novel catalytic method for converting methyl esters to arylstannanes using nickel catalysis has been developed. This process facilitates the transformation of common esters into aryl fluorides or biaryls through subsequent fluorination or arylation, showing broad substrate scope and providing a versatile tool for synthetic chemistry (Huifeng Yue, Chenghao Zhu, & M. Rueping, 2018).

Sterically Congested Stannanes

Research into sterically congested stannanes has led to the development of compounds with restricted rotation about the Sn-C bond. These studies are crucial for understanding the steric effects in organotin chemistry and have implications for the design of organotin reagents with specific reactivity and selectivity (M. Weidenbruch, K. Schäfers, K. Peters, & H. Schnering, 1990).

Photostimulated Reactions of Trimethylstannyl Anions

The photostimulated reactions of trimethylstannyl anions with aromatic compounds followed by palladium-catalyzed cross-coupling processes present a method for synthesizing stannanes and further arylating them. This sequential reaction setup offers a route to diverse organic compounds, highlighting the utility of stannanes in organic synthesis (Eduardo F. Corsico & R. Rossi, 2002).

Stannane-Mediated Radical Reactions

A designed tin hydride facilitates the removal of tin species from products of stannane-mediated radical reactions. This development is significant for the purification of reaction products, making the use of stannanes more practical in radical chemistry (D. Clive & Jian Wang, 2002).

Catalysis by Benzeneselenol

The catalysis of stannane-mediated radical chain reactions by benzeneselenol represents an innovative approach to control radical reactions. This method permits the intervention in multistep radical rearrangements and the effective trapping of various radical types, enhancing the scope of radical chemistry using stannanes (D. Crich, D. Grant, Venkata R. Krishnamurthy, & Mitesh Patel, 2007).

Safety And Hazards

Stannane, dichlorodimethyl- is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is fatal if inhaled, causes severe skin burns and eye damage, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure .

Future Directions

The future of synthetic chemistry including organic synthesis, inorganic synthesis, and polymer synthesis was briefly summarized as Ability Improvement of Synthesis and Application Enhancement of Synthesis, based on these two topics, several future directions in synthetic chemistry are briefly discussed .

properties

IUPAC Name

dichloro(dicyclohexyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H11.2ClH.Sn/c2*1-2-4-6-5-3-1;;;/h2*1H,2-6H2;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLNBJXGFFFGIT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[Sn](C2CCCCC2)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22Cl2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187058
Record name Stannane, dichlorodicyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stannane, dichlorodicyclohexyl-

CAS RN

3342-69-6
Record name Stannane, dichlorodicyclohexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003342696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, dichlorodicyclohexyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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